Ethyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate is a pyrimidine derivative known for its diverse applications in various fields, including chemistry, biology, and medicine. Pyrimidine derivatives are widely studied due to their significant biological activities, such as antiviral, anticancer, and antimicrobial properties .
Preparation Methods
The synthesis of Ethyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate typically involves the reaction of 2,6-dichloro-5-methoxypyrimidine with ethyl chloroformate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: It can be oxidized under specific conditions to yield various oxidation products.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate can be compared with other pyrimidine derivatives such as:
- Mthis compound
- 2,6-Dichloro-5-methoxypyrimidine-4-carboxylic acid
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. This compound is unique due to its specific ethyl ester group, which can influence its reactivity and applications .
Biological Activity
Ethyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound features two chlorine atoms at positions 2 and 6, a methoxy group at position 5, and an ethyl ester at position 4. Its unique structure contributes to its potential applications in pharmaceuticals and agriculture.
Chemical Structure and Synthesis
The synthesis of this compound typically involves multi-step chemical reactions, which can be tailored to achieve desired yields and purities. The starting materials often include chlorinated pyrimidines and methoxy-containing reagents. The synthesis pathways can vary significantly based on the specific substituents introduced during the reaction process.
Antimicrobial Properties
This compound has demonstrated antimicrobial activity against various bacterial strains. Research indicates that some derivatives of this compound exhibit effectiveness against pathogens, suggesting its potential as an antimicrobial agent in pharmaceutical applications.
Anticancer Activity
Recent studies have explored the anticancer properties of pyrimidine derivatives, including this compound. In vitro assays have shown that certain analogues can inhibit the growth of cancer cell lines, such as A549 human lung adenocarcinoma cells. The structure-activity relationship (SAR) studies indicate that modifications to the pyrimidine core can enhance anticancer efficacy .
Table 1: Anticancer Activity of Pyrimidine Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | A549 | TBD |
Other Analogues | A549 | Varies |
Anti-inflammatory Effects
Pyrimidine derivatives have also been evaluated for their anti-inflammatory properties. For instance, compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. Some derivatives exhibited significant inhibitory effects on COX-1 and COX-2 enzymes, with IC50 values indicating their potency compared to standard anti-inflammatory drugs .
Table 2: Inhibitory Activity Against COX Enzymes
Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
---|---|---|
This compound | TBD | TBD |
Other Derivatives | Varies | Varies |
Case Studies
- Antimicrobial Efficacy : A study reported the effectiveness of this compound against specific bacterial strains. The compound's mechanism was attributed to its ability to disrupt bacterial cell membranes.
- Anticancer Research : In vitro studies conducted on various cancer cell lines demonstrated that certain modifications to the pyrimidine structure led to enhanced cytotoxicity. The findings suggest that further exploration of this compound could lead to the development of new anticancer therapies.
- Inflammation Models : Experimental models using carrageenan-induced paw edema showed that derivatives of this compound exhibited anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
Properties
Molecular Formula |
C8H8Cl2N2O3 |
---|---|
Molecular Weight |
251.06 g/mol |
IUPAC Name |
ethyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate |
InChI |
InChI=1S/C8H8Cl2N2O3/c1-3-15-7(13)4-5(14-2)6(9)12-8(10)11-4/h3H2,1-2H3 |
InChI Key |
GSEDYOWVVXQHBH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC(=N1)Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.